2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C
Overview
Description
2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C is a heterocyclic aromatic amine. This compound is known for its mutagenic properties and is often studied in the context of food safety and carcinogenicity. It is a derivative of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline, with a carbon-13 isotope labeling at the second position, which is useful for tracing and studying metabolic pathways.
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C is DNA . This compound interacts with DNA and forms adducts . The formation of these adducts can lead to mutations and chromosomal aberrations .
Mode of Action
This compound interacts with its target, DNA, by forming adducts . This interaction is facilitated by the metabolic activation of the compound, which involves acetylation and hydroxylation . The metabolite of this compound, N-acetoxy-IQ, degrades to an unstable nitrenium ion that can bind to DNA .
Biochemical Pathways
The compound is metabolized by the cytochrome P450 isoform CYP1A2 and is conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA . This reaction leads to the formation of DNA adducts , which can result in DNA damage, gene mutation, and chromosomal anomalies .
Pharmacokinetics
It is known that the compound is metabolized by the cytochrome p450 isoform cyp1a2 and is conjugated by n-acetyltransferase or sulfotransferase . These metabolic processes can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus, its bioavailability.
Result of Action
The interaction of this compound with DNA leads to the formation of DNA adducts . This can induce the formation of single-base substitutions and exon deletions . It can also increase cell death in vitro in a concentration-dependent manner . In vivo, the compound increases the incidence of squamous cell hyperplasias in the stomach of p53 knockout mice and increases hepatocellular lesions in female mice regardless of p53 status .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may be sensitive to prolonged exposure to heat . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light . It is rapidly degraded by dilute hypochlorite .
Biochemical Analysis
Biochemical Properties
2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in metabolic processes. This compound is metabolized by cytochrome P450 enzymes, specifically the CYP1A2 isoform, which converts it into reactive intermediates that can form DNA adducts . These DNA adducts are responsible for the mutagenic and carcinogenic effects of the compound. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin production, and to interact with histamine H1 receptors, which play a role in inflammation and allergic reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce DNA damage and mutations in bacterial and mammalian cells, leading to carcinogenesis . It influences cell signaling pathways by activating stress response pathways and altering gene expression profiles. For instance, exposure to this compound can lead to the upregulation of genes involved in DNA repair, cell cycle regulation, and apoptosis . Additionally, this compound affects cellular metabolism by interfering with normal metabolic processes and inducing oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to DNA, forming adducts that can cause mutations during DNA replication . It also inhibits the activity of enzymes such as cyclooxygenase-2, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects . Furthermore, this compound can activate cellular stress response pathways, resulting in changes in gene expression and protein activity that contribute to its mutagenic and carcinogenic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound has been shown to cause persistent DNA damage and alterations in cellular function, which can lead to carcinogenesis in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce DNA damage and mutations without causing significant toxicity . At higher doses, it can cause severe toxic effects, including liver damage, oxidative stress, and increased incidence of tumors . Threshold effects have been observed, indicating that there is a dose-dependent relationship between exposure to this compound and its biological effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound is metabolized to reactive intermediates that can form DNA adducts, leading to mutagenesis and carcinogenesis . Additionally, it interacts with enzymes such as cyclooxygenase-2 and histamine H1 receptors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport mechanisms . It interacts with binding proteins and transporters that facilitate its distribution to different cellular compartments and tissues . The localization and accumulation of this compound can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to the nucleus, where it interacts with DNA and forms adducts . It can also be found in the cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions . The reaction proceeds through a series of steps including condensation, cyclization, and purification to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline is widely used in scientific research due to its mutagenic properties . Some of its applications include:
Chemistry: Used as a model compound to study heterocyclic amine chemistry.
Biology: Employed in studies of DNA adduct formation and mutagenesis.
Medicine: Investigated for its role in carcinogenesis and potential therapeutic targets.
Industry: Used in the development of assays for detecting mutagenic compounds in food and environmental samples.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline: Another mutagenic heterocyclic amine found in cooked foods.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its presence in grilled meats and its mutagenic properties.
Uniqueness
2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline is unique due to its specific structure and the presence of a carbon-13 isotope, which makes it particularly useful for metabolic studies and tracing experiments. Its strong mutagenic properties also make it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis.
Properties
IUPAC Name |
3-methyl(213C)imidazolo[4,5-f]quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWATDYIYAUTA-KHWBWMQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=[13C]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661779 | |
Record name | 3-Methyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-11-9 | |
Record name | 3H-Imidazo[4,5-f]quinolin-2-amine-2-13C, 3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210049-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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